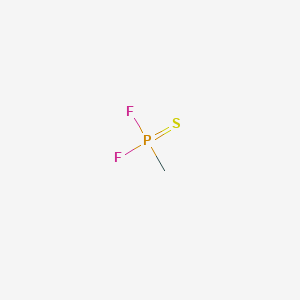
Methylphosphonothiodifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylphosphonothiodifluoride is a chemical compound with the molecular formula CH₃PSF₂. It is known for its use as a precursor in the synthesis of nerve agents, particularly in the production of sarin and soman. This compound is highly reactive and toxic, making it a substance of interest in both chemical warfare and scientific research.
Preparation Methods
Methylphosphonothiodifluoride can be synthesized through several methods. One common synthetic route involves the reaction of methylphosphonyl dichloride with hydrogen fluoride (HF) or sodium fluoride (NaF). The reaction conditions typically require a controlled environment to handle the highly corrosive and toxic nature of the reagents and products .
Chemical Reactions Analysis
Methylphosphonothiodifluoride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to produce hydrogen fluoride and methylphosphonic acid.
Oxidation: Can be oxidized to form different phosphorus-containing compounds.
Substitution: Reacts with nucleophiles to replace the fluorine atoms with other groups.
Common reagents used in these reactions include water, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methylphosphonothiodifluoride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds.
Biology: Studied for its effects on biological systems, particularly its role as a nerve agent precursor.
Medicine: Research into antidotes and treatments for exposure to nerve agents.
Industry: Utilized in the production of chemical weapons and in the study of chemical warfare agents.
Mechanism of Action
The mechanism of action of methylphosphonothiodifluoride involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and resulting in severe neurological effects .
Comparison with Similar Compounds
Methylphosphonothiodifluoride is similar to other organophosphorus compounds such as:
Methylphosphonyl difluoride: Another precursor for nerve agents like sarin.
Diisopropyl fluorophosphate: Used in research as a model compound for studying nerve agents.
Ethylphosphonothioic difluoride: Similar in structure and reactivity.
What sets this compound apart is its specific use in the synthesis of certain nerve agents and its unique reactivity profile .
Properties
CAS No. |
753-72-0 |
|---|---|
Molecular Formula |
CH3F2PS |
Molecular Weight |
116.07 g/mol |
IUPAC Name |
difluoro-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/CH3F2PS/c1-4(2,3)5/h1H3 |
InChI Key |
AAMOGWIDQKYZIU-UHFFFAOYSA-N |
Canonical SMILES |
CP(=S)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















